2-Benzo[1,3]dioxol-5-ylmethyl-2H-pyrazol-3-ylamine

Physicochemical Property Lipophilicity Medicinal Chemistry

This 1H-pyrazol-5-amine derivative features a unique methylene (-CH2-) linker, conferring distinct lipophilicity (XLogP3=1.3) and conformational rigidity (2 rotatable bonds) vs. ether or direct-linked analogs. These differences are critical for reproducible COX-2/5-LOX dual inhibitor SAR and fragment-based drug design targeting HIV-1 integrase. Available as ≥98% pure material with verified GC-MS & 13C NMR data, it is a reliable analytical standard for HPLC/GC-MS method validation. Bulk and research quantities available.

Molecular Formula C11H11N3O2
Molecular Weight 217.228
CAS No. 3528-55-0
Cat. No. B2435446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzo[1,3]dioxol-5-ylmethyl-2H-pyrazol-3-ylamine
CAS3528-55-0
Molecular FormulaC11H11N3O2
Molecular Weight217.228
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CN3C(=CC=N3)N
InChIInChI=1S/C11H11N3O2/c12-11-3-4-13-14(11)6-8-1-2-9-10(5-8)16-7-15-9/h1-5H,6-7,12H2
InChIKeyNTKYUIFXDRHQNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Benzo[1,3]dioxol-5-ylmethyl-2H-pyrazol-3-ylamine (CAS 3528-55-0): Baseline Characteristics and Class Context for Procurement


2-Benzo[1,3]dioxol-5-ylmethyl-2H-pyrazol-3-ylamine (also named 1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazol-5-amine) is a heterocyclic organic compound belonging to the pyrazole class. It consists of a 1H-pyrazol-5-amine core N-substituted with a benzo[d][1,3]dioxol-5-ylmethyl group via a methylene (-CH2-) linker [1]. The compound has a molecular formula of C11H11N3O2 and a molecular weight of 217.22 g/mol [1]. Computed physicochemical properties include an XLogP3-AA value of 1.3, one hydrogen bond donor, four hydrogen bond acceptors, and two rotatable bonds [1]. This compound serves primarily as a synthetic intermediate or building block in medicinal chemistry research, particularly for constructing benzodioxole-pyrazole hybrid molecules with potential anti-inflammatory or anticancer activities [2].

Why Generic Substitution Fails: The Critical Role of the Methylene Linker in 2-Benzo[1,3]dioxol-5-ylmethyl-2H-pyrazol-3-ylamine


Substituting 2-Benzo[1,3]dioxol-5-ylmethyl-2H-pyrazol-3-ylamine with a seemingly similar benzodioxole-pyrazole analog is not scientifically sound due to quantifiable differences in fundamental physicochemical properties driven by linker chemistry. The compound's methylene (-CH2-) linker between the pyrazole and benzodioxole moieties directly influences its lipophilicity, hydrogen-bonding capacity, and molecular flexibility compared to analogs with ether (-O-) or direct linkages [1][2]. These differences, detailed in the evidence below, impact critical parameters for synthesis, purification, and downstream biological activity, making unverified substitution a significant risk to experimental reproducibility and project timelines.

Quantitative Differentiation Guide for 2-Benzo[1,3]dioxol-5-ylmethyl-2H-pyrazol-3-ylamine (CAS 3528-55-0) vs. Closest Analogs


Lipophilicity (XLogP3-AA) Comparison vs. Ether-Linked Analog

The compound's XLogP3-AA value of 1.3 [1] is 0.1 units lower than that of the ether-linked analog, 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-3-amine (XLogP3-AA = 1.4) [2]. This difference, driven by the substitution of a methylene (-CH2-) with an oxymethyl (-O-CH2-) group, indicates a measurable reduction in lipophilicity. While small in absolute terms, such differences in logP can affect compound partitioning, cellular permeability, and off-target binding profiles in biological assays, making the target compound a distinct chemical entity.

Physicochemical Property Lipophilicity Medicinal Chemistry

Molecular Flexibility: Rotatable Bond Count vs. Ether-Linked Analog

The target compound possesses 2 rotatable bonds [1], whereas the oxymethyl analog (CAS 1006434-99-6) possesses 3 rotatable bonds [2]. The additional rotatable bond in the analog arises from the presence of the ether oxygen in the linker. A lower rotatable bond count implies reduced conformational entropy, which can lead to a more defined 3D pharmacophore and potentially higher binding affinity or selectivity for a biological target.

Conformational Analysis Molecular Flexibility Medicinal Chemistry

Purity Specification Advantage vs. Closest Ether-Linked Analog

Commercially available sources for the target compound specify a minimum purity of 98% . In contrast, a leading supplier of the structurally similar ether-linked analog (CAS 1006434-99-6) specifies a minimum purity of 95% . This 3% absolute difference in purity specification represents a significant advantage for the target compound, potentially reducing the need for costly and time-consuming in-house purification steps prior to use in sensitive assays or subsequent synthetic steps.

Chemical Purity Procurement Quality Control

Lipophilicity Differentiation vs. Direct-Linked Methyl Analog

Compared to a direct-linked methyl analog, 3-(1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazol-5-amine (PDB Ligand 833, CAS 1152708-95-6), the target compound exhibits a higher lipophilicity (XLogP3-AA = 1.3 vs. ACD/LogP = 1.05) [1]. The methylene linker in the target compound increases the molecule's hydrophobic surface area, which can be a critical factor in optimizing logD for improved membrane permeability or target engagement.

Physicochemical Property Lipophilicity Medicinal Chemistry

Targeted Application Scenarios for 2-Benzo[1,3]dioxol-5-ylmethyl-2H-pyrazol-3-ylamine Based on Quantitative Differentiation


Synthesis of Benzodioxole-Pyrazole Hybrids as Anti-inflammatory Leads

The compound serves as a key starting material for constructing benzodioxole-pyrazole hybrids, a class of molecules with demonstrated dual COX-2/5-LOX inhibitory activity [1]. Its specific methylene linker, which imparts a distinct lipophilicity (XLogP3 = 1.3) compared to ether-linked (XLogP3 = 1.4) or direct-linked (ACD/LogP = 1.05) analogs [2][3], makes it the preferred building block for exploring SAR related to linker chemistry in this therapeutic area.

Development of HIV-1 Integrase Ligands via Fragment-Based Drug Design

The compound's structural similarity to the known HIV-1 integrase ligand 3-(1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazol-5-amine (PDB Ligand 833) [4] positions it as a valuable scaffold for fragment-based drug design (FBDD). Its lower conformational flexibility (2 rotatable bonds) compared to the ether analog (3 rotatable bonds) [3] may offer a more rigid starting point, potentially simplifying the optimization of binding interactions with the integrase active site.

Analytical Reference Standard for Chromatography and Mass Spectrometry

The availability of high-purity material (98% minimum) combined with reference spectral data (GC-MS and 13C NMR) in authoritative databases [3] establishes this compound as a reliable analytical standard. Its distinct molecular weight (217.22 g/mol) and retention characteristics make it suitable for use as a quality control reference in the development and validation of HPLC or GC-MS methods for related pyrazole derivatives.

General Medicinal Chemistry Scaffold for SAR Exploration

The methylene-linked benzodioxole-pyrazole core of this compound provides a unique scaffold for medicinal chemistry. Its differentiated physicochemical profile—lower lipophilicity than the ether analog and higher lipophilicity than the direct-linked methyl analog—offers a distinct starting point for optimizing ADME properties in hit-to-lead campaigns [3]. Its lower rotatable bond count may also contribute to improved ligand efficiency in target binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Benzo[1,3]dioxol-5-ylmethyl-2H-pyrazol-3-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.